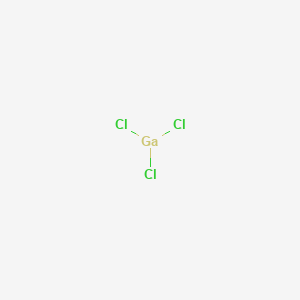
Trichlorure de gallium
Vue d'ensemble
Description
Gallium trichloride appears as colorless needles. Used as a raw material in the production of metallic gallium and in the processing of mono crystal semiconductor compounds. (EPA, 1998)
Mécanisme D'action
Target of Action
Gallium trichloride primarily targets bacterial iron metabolism . It substitutes for iron when taken up by bacteria , disrupting the normal functioning of key iron-dependent bacterial enzymes .
Mode of Action
Gallium trichloride interacts with its targets by substituting for iron in bacterial cells . This substitution inhibits key iron-dependent bacterial enzymes, leading to an increase in bacterial sensitivity to oxidants .
Biochemical Pathways
Gallium trichloride affects the biochemical pathways related to bacterial iron metabolism . By substituting for iron, it disrupts the normal functioning of iron-dependent enzymes, which play crucial roles in various biochemical pathways within the bacteria . This disruption leads to increased bacterial sensitivity to oxidants .
Pharmacokinetics
The compound’s molecular weight is 176082 , which may influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of gallium trichloride’s action include the inhibition of key iron-dependent bacterial enzymes and an increase in bacterial sensitivity to oxidants . These effects can lead to the inhibition of bacterial growth, as observed in sputum samples from patients with cystic fibrosis .
Action Environment
The action, efficacy, and stability of gallium trichloride can be influenced by various environmental factors. For instance, the compound’s effectiveness as a solvent for oxidative metal recycling is enhanced in a supercritical fluid environment due to significantly lower viscosity in the reaction media . The environmental impact of gallium trichloride, particularly its potential ecological risks, needs to be carefully considered given its increasing use in various industries .
Applications De Recherche Scientifique
Recyclage oxydatif des métaux
Le trichlorure de gallium a été identifié comme un solvant prometteur pour le recyclage oxydatif des métaux . L'utilisation de fluides supercritiques améliore les performances et la cinétique de la dissolution des métaux en raison d'une viscosité considérablement plus faible dans le milieu réactionnel .
Acide de Lewis ou précurseur de réactifs organogalliques
Le this compound est utilisé comme acide de Lewis ou précurseur de réactifs organogalliques . Cela en fait un outil précieux dans le domaine de la synthèse organique.
Détection des neutrinos solaires
Le this compound est utilisé dans la détection des neutrinos solaires . Les neutrinos sont des particules fondamentales difficiles à détecter, et le this compound aide à ce processus de détection.
Dispositifs semi-conducteurs pour la microélectronique et l'optique
Le this compound est utilisé dans les dispositifs semi-conducteurs pour la microélectronique et l'optique . Il joue un rôle crucial dans la fabrication de ces dispositifs.
Procédé de dépôt chimique en phase vapeur (CVD)
Le this compound est utilisé dans le procédé de dépôt chimique en phase vapeur (CVD) . Ce procédé est utilisé pour déposer des couches minces à partir d'un état gazeux (vapeur) sur un substrat et est un processus crucial dans la fabrication des semi-conducteurs.
Production de diodes électroluminescentes (LED)
Le this compound est utilisé dans la production de diodes électroluminescentes (LED) . Les LED sont utilisées dans un large éventail d'applications, de l'éclairage aux écrans.
Récupération du gallium à partir de la liqueur de Bayer
Le this compound est utilisé dans la récupération du gallium à partir de la liqueur de Bayer . La méthode d'échange d'ions à la résine est devenue la principale méthode de récupération du gallium à partir de la liqueur de Bayer en raison de sa simplicité d'opération, de son rendement de récupération élevé et de sa faible contamination .
Analyse Biochimique
Biochemical Properties
Gallium trichloride has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in combination with γ-radiation and doxorubicin against Ehrlich carcinoma in female mice . The nature of these interactions is complex and often involves changes in the antioxidant state of the organism .
Cellular Effects
Gallium trichloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to induce a significant increase in malondialdehyde content, a marker of oxidative stress, and a decrease in the antioxidant state .
Molecular Mechanism
The molecular mechanism of action of Gallium trichloride is multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been observed to induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The effects of Gallium trichloride change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Gallium trichloride vary with different dosages in animal models . High doses can lead to toxic or adverse effects, while lower doses can have therapeutic effects .
Metabolic Pathways
Gallium trichloride is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Gallium trichloride within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
trichlorogallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ga/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWPDUACHOATKO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ga](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Ga, GaCl3 | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | gallium trichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium_trichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031360 | |
| Record name | Gallium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gallium trichloride appears as colorless needles. Used as a raw material in the production of metallic gallium and in the processing of mono crystal semiconductor compounds. (EPA, 1998), Other Solid, Hygroscopic solid; Soluble in water; [Merck Index] White crystalline solid; [MSDSonline] | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gallium chloride (GaCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium trichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8360 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
394 °F at 760 mmHg (EPA, 1998), 201 °C | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in benzene, carbon tetrachloride, and carbon disulfide., In water, >800 g/l, temp not specified | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.47 at 77 °F (EPA, 1998) - Denser than water; will sink, 2.47, Density: 2.36 @ 80 °C/80 deg (Liquid); Deliquescent | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.38 [mmHg], 0.38 mm Hg @ 25 °C | |
| Record name | Gallium trichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8360 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
There are no reports of any evidence for the presence of a homeostatic mechanism for gallium in mammals. | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles or glassy solid | |
CAS No. |
13450-90-3 | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gallium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gallium chloride (GaCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
172 °F (EPA, 1998), 77.9 °C, MP: 44.4 °C /Hydrate/ | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GALLIUM TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the molecular formula and weight of gallium trichloride?
A1: Gallium trichloride is represented by the molecular formula GaCl3 and has a molecular weight of 176.08 g/mol.
Q2: How does the dimeric structure of gallium trichloride affect its properties?
A3: The presence of dimers significantly influences gallium trichloride's physical properties, such as its melting point (77.9 °C) and boiling point (201 °C). [] The dimer dissociation mechanism plays a critical role in understanding its behavior in different solvents and at various temperatures. []
Q3: What spectroscopic techniques are used to characterize gallium trichloride?
A4: Various spectroscopic methods are employed to characterize gallium trichloride, including Raman spectroscopy, infrared (IR) spectroscopy, nuclear quadrupole resonance (NQR) spectroscopy, and high-energy X-ray diffraction. [, , , ] These techniques provide insights into the vibrational modes, molecular structure, and electronic environment of gallium trichloride in different phases and complexes.
Q4: Why is gallium trichloride considered a strong Lewis acid?
A4: Gallium, being a Group 13 element, has an electron deficiency in its outer shell, making GaCl3 a potent electron-pair acceptor, hence a strong Lewis acid.
Q5: How does gallium trichloride interact with Lewis bases?
A6: Gallium trichloride forms adducts with various Lewis bases, including amines, ethers, and thioethers. [, , , ] The strength of these interactions is influenced by the donor ability of the Lewis base and the halides attached to gallium. []
Q6: What are the typical reactions catalyzed by gallium trichloride?
A7: Gallium trichloride is an efficient catalyst for a range of organic reactions, including Friedel-Crafts alkylations and acylations, polymerization of α-methylstyrene [], acetalation, esterification, and various organic transformations. []
Q7: How does the structure of gallium trichloride relate to its catalytic activity?
A8: The dimeric structure of Ga2Cl6 plays a crucial role in its Lewis acidity and catalytic activity. The dissociation of the dimer into monomeric GaCl3 units is often a key step in its catalytic cycle, enabling it to activate substrates and facilitate various transformations. []
Q8: How does gallium trichloride facilitate metal recycling?
A9: Molten and supercritical gallium trichloride has shown promise as a solvent for oxidative metal recycling. Its effectiveness is attributed to its ability to dissolve a wide range of metals, including rare-earth metals, platinum group metals, and chalcogens. [] This dissolution process is thought to involve the oxidation of the metal by GaCl3, followed by the formation of soluble metal chloride complexes.
Q9: How does the use of supercritical gallium trichloride enhance metal recycling?
A10: Supercritical gallium trichloride offers significant advantages for metal recycling due to its lower viscosity compared to the molten state, leading to enhanced mass transfer and reaction kinetics. [, ] Additionally, the tunable molecular geometry of GaCl3 under supercritical conditions allows for the selective dissolution of specific metals. []
Q10: Are there any environmental concerns related to the use of gallium trichloride in metal recycling?
A11: While gallium trichloride exhibits potential in metal recycling, addressing its environmental impact is crucial. This includes investigating its ecotoxicological effects and developing efficient recycling and waste management strategies to minimize any potential negative impacts. []
Q11: How is computational chemistry used to study gallium trichloride and its reactions?
A12: Computational methods like Density Functional Theory (DFT) are vital in studying gallium trichloride. They help researchers investigate reaction mechanisms, predict reaction outcomes, understand the dimer dissociation process, and explore the electronic properties of GaCl3 complexes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)






![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)





![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid](/img/structure/B89002.png)
